N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide

Beschreibung

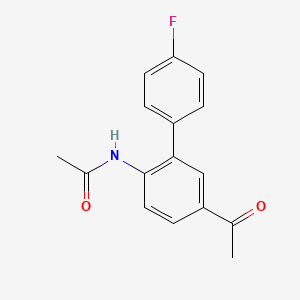

N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide is a biphenyl-substituted acetamide derivative characterized by a fluoro substituent at the 4'-position of the biphenyl moiety and an acetyl group at the 5-position of the adjacent phenyl ring. This structure combines the planar rigidity of the biphenyl system with the electron-withdrawing properties of the fluorine atom and the acetyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Eigenschaften

IUPAC Name |

N-[4-acetyl-2-(4-fluorophenyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-10(19)13-5-8-16(18-11(2)20)15(9-13)12-3-6-14(17)7-4-12/h3-9H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZRIBWLWNOSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.

Introduction of Fluoro Substituent: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

Acetylation: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Amidation: The final step involves the conversion of the acetylated biphenyl derivative to the acetamide through a reaction with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the production of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the acetamide group can yield corresponding amines.

Substitution: The fluoro substituent can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro substituent and acetamide group can influence its binding affinity and selectivity. The compound may exert its effects through pathways involving inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide with Related Compounds

Key Observations:

- Biphenyl vs.

- Electron-Withdrawing Groups : The 4'-fluoro and 5-acetyl substituents likely reduce electron density, increasing metabolic stability compared to methoxy or nitro groups in other analogs (e.g., ).

- Terminal Acetamide : Common in all compounds, this group facilitates hydrogen bonding, critical for target engagement (e.g., enzyme inhibition in ).

Pharmacological and Toxicological Profiles

Anti-Cancer Activity

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () exhibit potent anti-cancer activity via sulfonyl-quinazoline interactions with kinase domains. In contrast, the biphenyl-acetyl group in the target compound may target different pathways, such as tubulin polymerization or nuclear receptors, though specific data are lacking.

Carcinogenicity

Nitro-furyl acetamides (e.g., N-(5-methyl-4-nitro-2-furyl)acetamide) induce forestomach tumors in mice via nitroreductase activation . The absence of a nitro group in the target compound suggests a lower carcinogenic risk, though acetyl groups may still undergo metabolic activation.

Enzymatic Inhibition

ASN90 (a thiadiazole-acetamide O-GlcNAcase inhibitor) and LSN3316612 (a piperidinyl-thiazole acetamide) demonstrate how heterocyclic cores and fluorinated substituents (e.g., trifluoromethyl in ) optimize pharmacokinetics and target affinity . The target compound’s fluorine atom may similarly enhance blood-brain barrier penetration.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights:

- The biphenyl system and fluorine substituent likely confer moderate lipophilicity, balancing membrane permeability and solubility.

- Thiadiazole-containing analogs () show improved aqueous solubility due to polar heterocycles.

Biologische Aktivität

N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with an acetyl group and a fluorine atom, contributing to its unique chemical properties. The presence of these functional groups is believed to influence its biological activity by enhancing binding affinity to specific molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluoro substituent and acetamide group can modulate the compound's binding capabilities, potentially leading to:

- Inhibition of enzyme activity: This may affect metabolic pathways in pathogens or cancer cells.

- Modulation of receptor signaling: The compound might influence cellular responses by interacting with specific receptors.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The following table summarizes the anticancer activity observed:

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | A549 | 64 | 15 |

| Control (Cisplatin) | A549 | 30 | 5 |

The data suggests that the compound's structural features may enhance its efficacy compared to traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Studies have shown that it possesses activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The following table outlines the Minimum Inhibitory Concentration (MIC) values for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

These findings indicate that while the compound shows potential against certain Gram-positive bacteria, it may be less effective against Gram-negative strains .

Case Studies and Research Findings

- Anticancer Activity Study : In a comparative study, this compound was tested alongside other acetamide derivatives. It exhibited superior cytotoxicity against A549 cells, indicating its potential as a lead compound for further drug development .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus but lacked effectiveness against Gram-negative pathogens, suggesting a need for structural modifications to enhance broad-spectrum activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.